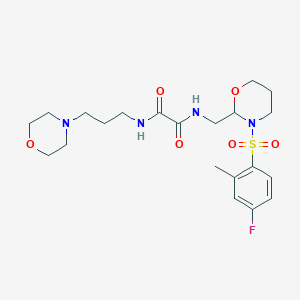![molecular formula C16H21NO3S B2896064 (1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2320897-21-8](/img/structure/B2896064.png)
(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane” is a complex organic molecule. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule . The “azabicyclo[3.2.1]octane” part of the name suggests that the molecule contains a bicyclic structure with three rings, one of which contains a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The bicyclic structure would likely contribute to the molecule’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of a sulfonyl group could make the molecule susceptible to reactions like sulfonation or desulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Structural Analysis
- Crystal Structure Studies : The gold(III) tetrachloride salt of a similar compound, L-cocaine, demonstrates the potential for structural analysis of azabicyclooctane derivatives. This study revealed intra- and intermolecular hydrogen bonding and close contacts, highlighting the intricate molecular interactions in such compounds (Wood, Brettell, & Lalancette, 2007).
Chemical Reactions and Synthesis
Nucleophilic Reagent Reactions : Research on 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane interacting with methanol and propylamine demonstrates the reactivity of azabicyclooctane derivatives with nucleophilic reagents, a concept potentially applicable to your compound of interest (Chlenov, Salamonov, & Tartakovskii, 1976).
Synthesis of Chiral Catalysts : The synthesis of oxazaphospholidine-borane complexes, involving compounds like (2R,5S)-2-(2-Methoxyphenyl)-3-oxa-1-aza-2-phos-phabicyclo[3.3.0]octane, highlights the role of azabicyclooctane derivatives in creating catalysts for enantioselective reductions (Brunel et al., 1994).
Use in Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in reactions involving N-BOC-allylamine to yield substituted 3-azabicyclo-[3.3.0]octanes illustrates the potential of azabicyclooctane derivatives in synthetic organic chemistry, particularly in creating cyclic structures (Flynn, Zabrowski, & Nosal, 1992).
Pharmaceutical and Biological Applications
- Synthesis of Biologically Active Molecules : The creation of the 6-azabicyclo[3.2.1]octane ring system, prevalent in biologically active molecules, via a novel semipinacol rearrangement is another area where compounds like yours could be significant (Grainger et al., 2012).
Miscellaneous Applications
- Spherical Shape Complementarity in Molecular Recognition : The complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including compounds like 2,3-diazabicyclo[2.2.1]hept-2-ene, showcases the potential of azabicyclooctanes in molecular recognition, where shape complementarity is a key factor (Bakirci, Koner, & Nau, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-11-8-13-4-5-14(9-11)17(13)21(18,19)15-6-7-16(20-3)12(2)10-15/h6-7,10,13-14H,1,4-5,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLYSDWLGTVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)



![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)
![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)
![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)




![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)